6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline is a synthetic compound characterized by its unique molecular structure, which includes a quinoline core substituted with a methoxy group and a piperazine moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmacology. Its molecular formula is , and it is often encountered in the form of its hydrochloride salt.
This compound belongs to the class of quinoline derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Quinoline derivatives have been extensively studied for their potential in drug development, particularly in targeting various diseases due to their ability to interact with biological macromolecules like DNA and proteins .
The synthesis of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline typically involves several key steps:
These synthetic routes allow for the modification of the quinoline structure to enhance its biological activity.
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline undergoes several types of chemical reactions:
These reactions can yield various products, including:
The mechanism of action for 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline involves its interaction with biological targets such as DNA and proteins. Studies have shown that this compound can induce DNA damage, leading to cellular apoptosis through mechanisms involving:
Physical properties include:
Chemical properties include:
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline has potential applications in:
Multiparallel synthesis (MPS) enables efficient exploration of structure-activity relationships (SAR) by modifying the quinoline core at strategic positions. For 6-methoxy-2-methylquinoline scaffolds, MPS focuses on late-stage diversification at C4 and C8 positions through piperazine and aryl amide couplings. A robust route involves:
Table 1: MPS Diversification Targets and Outcomes
Position Modified | Reagents Used | Products Generated | Key Application |
---|---|---|---|
C4 | Piperazine, 4-methylpiperazine | 4-(piperazin-1-yl)quinoline derivatives | 5HT1B antagonists [8] |
C8 | (4-Morpholin-4-ylphenyl)amide halides | 8-amino-4-oxoquinoline-2-carboxamides | P-gp inhibitors [10] |
Piperazine N-atom | Aryl halides, acyl chlorides | N-aryl/alkyl piperazinyl quinolines | Anti-inflammatory agents [5] |
This approach accelerates SAR studies for CNS-targeted compounds, particularly 5HT1B antagonists where C4-piperazinyl and C8-arylamide motifs enhance receptor affinity [3] [8].
Piperazine ring modifications significantly alter the physicochemical and target-binding properties of quinoline derivatives. Key functionalization routes include:
Steric effects govern reaction efficiency: N¹-functionalization proceeds faster than N⁴ due to reduced steric hindrance. Computational modeling (DFT/B3LYP/6-31G(d,p)) confirms that electron density redistribution upon quinoline attachment activates the piperazine N¹-position for electrophilic attacks [7].
C4-chlorine displacement by piperazine is the pivotal step for constructing the target scaffold. Optimization parameters include:
Table 2: Optimized Conditions for C4-Piperazination
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Ethanol | DMSO | +42% |
Temperature | 80°C | 110°C | +28% |
Piperazine Equivalents | 1.0 | 1.5 | +19% |
Catalyst | None | KI (10 mol%) | +31% |
Reaction Time | 24 h | 8 h | - |
Post-reaction, crystallization from ethanol/water (4:1) yields 97% pure 6-methoxy-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride (CAS 1333256-88-4) [4].
The Conrad-Limpach reaction constructs the quinoline core via cyclocondensation of 2-bromo-4-methoxyaniline (1) with β-ketoesters. Solvent selection critically influences regioselectivity and yield:
Solvent polarity dictates tautomeric equilibrium: Polar aprotic solvents stabilize the 4-keto tautomer essential for subsequent chlorination using POCl₃. Ethylene glycol’s high dielectric constant (ε = 41) suppresses quinoline N-oxidation byproducts observed in nonpolar solvents [10].
Salt formation improves aqueous solubility and crystallinity of the inherently lipophilic quinoline-piperazine scaffold. Commercial products predominantly feature hydrochloride salts:
Table 3: Salt Properties and Processing Conditions
Salt Form | Counterion Source | Solvent System | Solubility (mg/mL) | Melting Point |
---|---|---|---|---|
Monohydrochloride | HCl gas | Ethanol | 12.3 ± 0.8 | >300°C (dec.) |
Dihydrochloride | 2M HCl in IPAc | Isopropanol/water (3:1) | 36.7 ± 1.2 | 278–281°C |
Hydrobromide | 48% HBr | Acetonitrile | 8.9 ± 0.4 | 269–271°C |
Counterion selection affects dissolution kinetics: Dihydrochloride salts reach therapeutic plasma concentrations faster despite equivalent membrane permeability (Papp = 15.2 × 10⁻⁶ cm/s) [6]. Industrial-scale isolation employs anti-solvent crystallization with ethyl acetate, yielding free-flowing powders suitable for formulation [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: